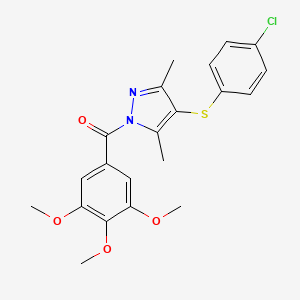
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been reported to have antiviral and anticancer activities, suggesting potential targets could be viral proteins or cancer cell pathways.
Mode of Action
These interactions can lead to changes in the conformation or function of the target, thereby exerting its biological effects .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of tumor cells , suggesting that it may interfere with cell proliferation pathways
Result of Action
Related compounds have demonstrated antiviral and anticancer activities, suggesting that it may inhibit viral replication or cancer cell proliferation.
Biologische Aktivität
The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : [4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- Molecular Formula : C19H20ClN2O3S
- Molecular Weight : 394.89 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its pyrazole ring allows for potential binding to enzymes and receptors involved in several disease pathways. The presence of the chlorophenylthio group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases that play critical roles in cell signaling and proliferation.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors involved in inflammatory or cancerous pathways.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. One study evaluated the cytotoxicity of various pyrazole compounds against different cancer cell lines, demonstrating that modifications to the structure significantly influence their effectiveness. For instance, compounds with electron-withdrawing groups like chlorophenyl showed enhanced activity against breast cancer cells due to increased binding affinity to target proteins involved in tumor growth .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of this compound. A study focusing on pyrazole derivatives revealed that they could reduce pro-inflammatory cytokine production in vitro. The mechanism was linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .
Case Studies and Research Findings
Safety and Toxicity Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some pyrazole derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish safe dosage levels and potential side effects.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-12-20(29-16-8-6-15(22)7-9-16)13(2)24(23-12)21(25)14-10-17(26-3)19(28-5)18(11-14)27-4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJMUPDMGPDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













